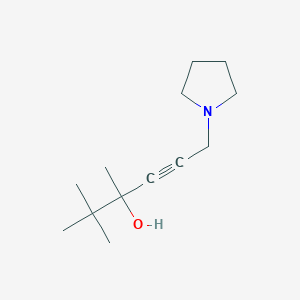![molecular formula C19H24O3 B5024293 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene, commonly known as TMB or Ethylbenzene, is a chemical compound widely used in scientific research. TMB is a colorless liquid with a sweet, aromatic odor and is soluble in water. It is used in various fields such as biochemistry, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of TMB is not well understood. However, it is known to interact with various receptors in the body, including the dopamine and serotonin receptors. It is also known to affect the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
TMB has various biochemical and physiological effects on the body. It is known to have a stimulating effect on the central nervous system, leading to increased alertness and arousal. It is also known to have an anesthetic effect, leading to numbness and loss of sensation. TMB has been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
TMB has several advantages for use in lab experiments. It is a widely available and inexpensive chemical that is easy to handle and store. It is also relatively stable and has a long shelf life. However, TMB has some limitations for use in lab experiments. It is a toxic chemical that can be harmful if ingested or inhaled. It is also flammable and can be a fire hazard if not handled properly.
Orientations Futures
There are several future directions for the use of TMB in scientific research. One area of interest is the development of new synthetic routes for the production of TMB. Another area of interest is the study of the mechanism of action of TMB and its effects on various biological systems. Additionally, TMB has potential applications in the development of new drugs and therapies for various diseases and conditions.
Méthodes De Synthèse
TMB can be synthesized through various methods such as Friedel-Crafts alkylation, catalytic alkylation, and dehydrogenation of ethyltoluene. The most common method is the Friedel-Crafts alkylation of 1,3,5-trimethylbenzene with ethylene oxide in the presence of aluminum chloride as a catalyst.
Applications De Recherche Scientifique
TMB is widely used in scientific research for its unique properties. It is commonly used as a solvent for various organic compounds, particularly in the extraction of plant and animal tissues. TMB is also used as a reagent in the synthesis of various organic compounds. It is an important intermediate in the production of various chemicals such as styrene, polystyrene, and ethylbenzene oxide.
Propriétés
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-5-20-17-8-6-7-9-18(17)21-10-11-22-19-15(3)12-14(2)13-16(19)4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLRCSSIFIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)
![2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5024224.png)
![5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5024234.png)
![2-ethoxy-4-methyl-3-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B5024248.png)
![2-bromo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5024256.png)
![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)

![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
